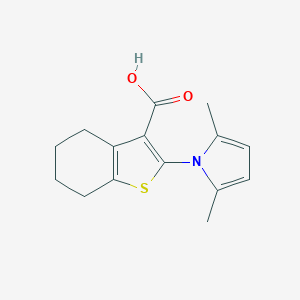

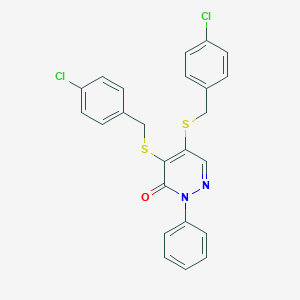

![molecular formula C23H22O12 B185809 [(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate CAS No. 118169-27-0](/img/structure/B185809.png)

[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Vue d'ensemble

Description

This compound is a member of flavonoids and a glycoside . It has a molecular formula of C28H28O14 and a molecular weight of 588.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple hydroxy groups and a chromen ring. The IUPAC name is [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 588.5 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors . Its XLogP3-AA is 1.4 .Applications De Recherche Scientifique

Pharmacology

Application Summary

6-O-Acetylastragalin has been explored for its potential pharmacological applications, particularly due to its acylated flavonoid structure which exhibits a range of biological activities .

Methods of Application

Experimental procedures often involve molecular docking studies to predict the compound’s interaction with various biological targets. For instance, docking simulations using Molecular Operating Environment (MOE) software can reveal binding affinities to targets like DNA gyrase subunit B (GyrB) from E. coli .

Results and Outcomes

The results from such studies suggest that 6-O-Acetylastragalin has strong binding affinities to certain enzymes, indicating potential as an antimicrobial agent. For example, it showed strong binding affinity into Human matrix metallopeptidase (MMP) 2 and 9 catalytic domains .

Biochemistry

Application Summary

In biochemistry, 6-O-Acetylastragalin is recognized for its role as a supercoolant in sub-zero non-freezing preservation of biological tissues .

Methods of Application

The compound is used in cryopreservation solutions, where it is dissolved in suitable solvents like pyridine, methanol, or ethanol, and applied to biological tissues at controlled cooling rates .

Results and Outcomes

Studies have shown that 6-O-Acetylastragalin can effectively prevent ice crystal formation, thereby preserving the structural integrity of tissues during the freezing process .

Molecular Biology

Application Summary

Molecular biology research has investigated 6-O-Acetylastragalin for its potential in modifying gene expression related to inflammation and immunity .

Methods of Application

Techniques such as gene knockdown or overexpression in cell lines are used to study the compound’s effect on specific gene targets. This involves transfection methods and subsequent analysis through PCR and Western blotting .

Results and Outcomes

Findings suggest that 6-O-Acetylastragalin may influence the expression of genes involved in inflammatory pathways, offering insights into its therapeutic potential .

Medicine

Application Summary

Medicinally, 6-O-Acetylastragalin has been associated with various therapeutic potentials, including anti-inflammatory and analgesic effects .

Methods of Application

Clinical trials and in vivo studies are conducted to assess the efficacy and safety of the compound. Dosage forms and administration routes are carefully designed for optimal delivery .

Results and Outcomes

Clinical outcomes have indicated that 6-O-Acetylastragalin may reduce symptoms associated with inflammatory conditions, although more extensive clinical trials are needed for conclusive evidence .

Health Sciences

Application Summary

In health sciences, the compound’s impact on dietary bioactives and health attributes is studied, with a focus on antimicrobial and anti-inflammatory properties .

Methods of Application

Research involves in vitro assays to test the compound’s efficacy against various pathogens and in vivo studies to observe its effects on health markers in animal models .

Results and Outcomes

The compound has shown promise in enhancing the efficacy of dietary bioactives, contributing to the development of health supplements and functional foods .

Biotechnology

Application Summary

Biotechnological applications of 6-O-Acetylastragalin include its use in the development of new bioengineering processes and products .

Methods of Application

The compound is utilized in bioprocesses, where its effects on the growth and productivity of microbial cultures are assessed using bioreactors and fermentation technology .

Results and Outcomes

Preliminary results indicate that 6-O-Acetylastragalin can influence the metabolic pathways of microorganisms, potentially leading to improved yields of biotechnologically relevant products .

This analysis provides a snapshot of the diverse applications of 6-O-Acetylastragalin across different scientific fields, highlighting its multifaceted potential and the need for further research to fully harness its capabilities.

Nutraceutical Development

Application Summary

6-O-Acetylastragalin is being studied for its potential as a nutraceutical ingredient due to its health-promoting properties .

Methods of Application

The compound is extracted and purified from plant sources and then incorporated into dietary supplements. Standardization of the active ingredient content is crucial for consistent quality .

Results and Outcomes

Research indicates that supplements containing 6-O-Acetylastragalin may offer benefits such as improved cardiovascular health and enhanced immune response .

Cosmetic Science

Application Summary

In cosmetic science, 6-O-Acetylastragalin is explored for its antioxidant properties, which can protect skin cells from oxidative stress .

Methods of Application

The compound is formulated into various skincare products. Stability testing under different conditions ensures the efficacy of the final product .

Results and Outcomes

Studies have shown that cosmetic products with 6-O-Acetylastragalin can help in reducing signs of aging and protecting the skin from environmental damage .

Environmental Science

Application Summary

6-O-Acetylastragalin’s role in environmental science includes its use in bioremediation processes to detoxify pollutants .

Methods of Application

The compound is applied to contaminated sites, where its interaction with pollutants is monitored through analytical chemistry techniques .

Results and Outcomes

Preliminary results suggest that 6-O-Acetylastragalin can aid in the breakdown of certain organic pollutants, contributing to cleaner ecosystems .

Food Technology

Application Summary

Food technologists are investigating the use of 6-O-Acetylastragalin as a natural preservative to enhance the shelf-life of food products .

Methods of Application

The compound is tested in various food matrices to assess its preservative efficacy, which includes microbial challenge tests and sensory evaluations .

Results and Outcomes

Findings suggest that 6-O-Acetylastragalin can inhibit microbial growth, thereby extending the freshness of food items without altering their taste .

Veterinary Medicine

Application Summary

6-O-Acetylastragalin is being researched for veterinary applications, particularly for its anti-inflammatory effects in animals .

Methods of Application

The compound is administered to animal subjects in controlled trials to evaluate its therapeutic potential and optimal dosing .

Results and Outcomes

Early trials indicate that 6-O-Acetylastragalin may reduce inflammation and pain in animals, with potential implications for animal welfare .

Agricultural Science

Application Summary

In agricultural science, 6-O-Acetylastragalin is studied for its potential to enhance plant resistance to pathogens .

Methods of Application

The compound is applied to crops in field trials, and its effects on plant health and yield are measured against control groups .

Results and Outcomes

Results from such studies show that 6-O-Acetylastragalin may bolster plant defenses, leading to healthier crops and potentially higher yields .

These additional applications further illustrate the versatility of 6-O-Acetylastragalin and its potential impact across a broad spectrum of scientific research and industry applications.

Endocrinology

Application Summary

6-O-Acetylastragalin has been studied for its effects on hormonal regulation and potential benefits in treating endocrine disorders .

Methods of Application

In vitro assays using endocrine cell lines are employed to assess the compound’s influence on hormone synthesis and secretion. Animal models are also used to study systemic effects .

Results and Outcomes

The compound has shown promise in modulating hormone levels, which could have implications for the treatment of conditions like diabetes and thyroid disorders .

Oncology

Application Summary

Research in oncology has focused on the anti-cancer properties of 6-O-Acetylastragalin, particularly its role in apoptosis and tumor suppression .

Methods of Application

Cell culture studies and animal models are used to evaluate the compound’s efficacy in inhibiting cancer cell growth and inducing programmed cell death .

Results and Outcomes

Preliminary findings indicate that 6-O-Acetylastragalin can trigger apoptosis in certain cancer cell lines, suggesting potential as an adjunctive cancer therapy .

Neurology

Application Summary

Neurological applications of 6-O-Acetylastragalin include research into its neuroprotective effects and potential to improve cognitive functions .

Methods of Application

Neurological cell models and in vivo studies with rodents are conducted to investigate the compound’s impact on neuronal health and brain function .

Results and Outcomes

Studies suggest that 6-O-Acetylastragalin may protect neurons from oxidative stress and improve memory and learning in experimental settings .

Immunology

Application Summary

Immunological studies have examined 6-O-Acetylastragalin for its immunomodulatory effects and potential to enhance immune responses .

Methods of Application

The compound is tested in both in vitro immune cell cultures and in vivo animal models to observe its effects on immune cell activity .

Results and Outcomes

Research indicates that 6-O-Acetylastragalin may modulate immune cell functions, potentially leading to improved defense mechanisms against pathogens .

Dermatology

Application Summary

In dermatology, 6-O-Acetylastragalin is being explored for its skin-healing properties and potential use in treating skin disorders .

Methods of Application

Topical formulations containing the compound are applied in clinical trials to assess their efficacy in promoting skin repair and reducing inflammation .

Results and Outcomes

Clinical trials have shown that 6-O-Acetylastragalin-enriched creams and ointments may accelerate wound healing and alleviate symptoms of dermatitis .

Sports Medicine

Application Summary

6-O-Acetylastragalin is investigated in sports medicine for its potential to enhance recovery and reduce muscle fatigue after intense physical activity .

Methods of Application

Athletes are administered the compound in controlled studies to measure its effects on recovery biomarkers and performance outcomes .

Results and Outcomes

Initial studies suggest that supplementation with 6-O-Acetylastragalin may reduce markers of muscle damage and improve recovery times .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKENCGNASJPQNR-LNNZMUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341626 | |

| Record name | Kaempferol 3-O-acetyl-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6''-O-Acetylastragalin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

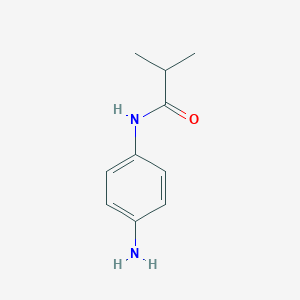

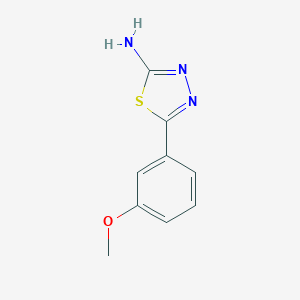

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

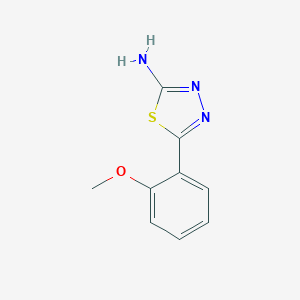

![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)

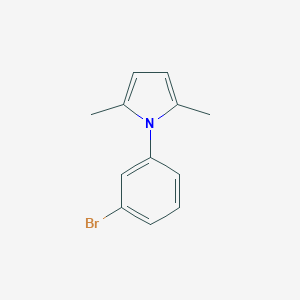

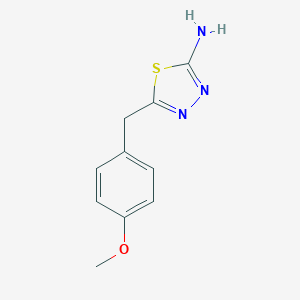

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)

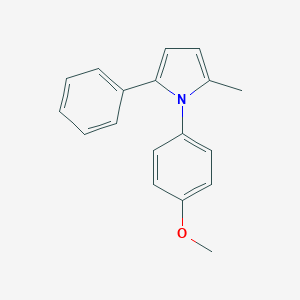

![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)